molecular formula C24H17N3O B3568190 2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol

2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3568190
M. Wt: 363.4 g/mol
InChI Key: YLDPYJGDGFDVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPP is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it has been proposed that the compound inhibits various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. In addition, this compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. This compound has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 and topoisomerase IIα, which are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce autophagy, a process involved in the degradation of cellular components, in cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize using various methods, and the yield and purity of the compound can be optimized by modifying the reaction conditions. However, this compound has some limitations for lab experiments, including its low solubility in water, which may limit its use in some assays. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.

Future Directions

There are several future directions for the study of 2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol, including the investigation of its potential pharmacological properties in animal models and clinical trials. In addition, the development of new synthetic methods for this compound may improve the yield and purity of the compound, which may facilitate its use in lab experiments. The identification of the molecular targets of this compound and the elucidation of its mechanism of action may also provide insights into its potential therapeutic applications. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of new anticancer, anti-inflammatory, and antiviral agents.

Scientific Research Applications

2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. In addition, this compound has been reported to have antiviral activity against influenza A virus and herpes simplex virus type 1.

Properties

IUPAC Name

5-phenyl-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24-16-21(19-9-5-2-6-10-19)25-23-15-22(26-27(23)24)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-16,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDPYJGDGFDVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=NC(=CC(=O)N4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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